Cas no 104770-99-2 (2-(3-methyl-1H-pyrazol-1-yl)pyridine)
2-(3-methyl-1H-pyrazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-(3-methyl-1H-pyrazol-1-yl)-
- 2-(3-methyl-1H-pyrazol-1-yl)pyridine
- NoName_3193
- IFUCYZDWJZBOPB-UHFFFAOYSA-N
- 104770-99-2
- DTXSID60902652
- 3-methyl-1-(2-pyridyl)pyrazole
- AKOS013775252
- SCHEMBL1907360
- DB-148168
-
- Inchi: 1S/C9H9N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h2-7H,1H3
- InChI Key: IFUCYZDWJZBOPB-UHFFFAOYSA-N
- SMILES: C1(N2C=CC(C)=N2)=NC=CC=C1
Computed Properties
- Exact Mass: 159.079647300Da
- Monoisotopic Mass: 159.079647300Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 30.7Ų
2-(3-methyl-1H-pyrazol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-38831083-1.0g |
2-(3-methyl-1H-pyrazol-1-yl)pyridine |
104770-99-2 | 95% | 1.0g |
$739.0 | 2023-01-22 | |
| Enamine | BBV-38831083-2.5g |
2-(3-methyl-1H-pyrazol-1-yl)pyridine |
104770-99-2 | 95% | 2.5g |
$1531.0 | 2023-10-28 | |
| Enamine | BBV-38831083-5.0g |
2-(3-methyl-1H-pyrazol-1-yl)pyridine |
104770-99-2 | 95% | 5.0g |
$1939.0 | 2023-01-22 | |
| Enamine | BBV-38831083-10.0g |
2-(3-methyl-1H-pyrazol-1-yl)pyridine |
104770-99-2 | 95% | 10.0g |
$2438.0 | 2023-01-22 | |
| Enamine | BBV-38831083-1g |
2-(3-methyl-1H-pyrazol-1-yl)pyridine |
104770-99-2 | 95% | 1g |
$739.0 | 2023-10-28 | |
| Enamine | BBV-38831083-5g |
2-(3-methyl-1H-pyrazol-1-yl)pyridine |
104770-99-2 | 95% | 5g |
$1939.0 | 2023-10-28 | |
| Enamine | BBV-38831083-10g |
2-(3-methyl-1H-pyrazol-1-yl)pyridine |
104770-99-2 | 95% | 10g |
$2438.0 | 2023-10-28 |
2-(3-methyl-1H-pyrazol-1-yl)pyridine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-(3-methyl-1H-pyrazol-1-yl)pyridine
Comprehensive Overview of 2-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS No. 104770-99-2): Properties, Applications, and Industry Insights
2-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS No. 104770-99-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound combines a pyridine ring with a 3-methyl-1H-pyrazole moiety, creating a versatile scaffold for drug discovery and material science. Its CAS number 104770-99-2 is frequently searched in chemical databases, reflecting its growing relevance in industrial applications.
Recent studies highlight the compound's role as a key intermediate in synthesizing biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are exploring its potential in cancer therapeutics, aligning with the global focus on precision medicine. The pyridine-pyrazole hybrid structure also exhibits promising ligand properties in coordination chemistry, making it valuable for catalytic systems.
From an industrial perspective, 2-(3-methyl-1H-pyrazol-1-yl)pyridine is synthesized through optimized cross-coupling reactions, with yields exceeding 85% in modern protocols. Environmental concerns have driven innovations in green chemistry approaches for its production, reducing hazardous byproducts. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a critical parameter for pharmaceutical-grade materials.
The compound's stability under physiological conditions makes it suitable for drug formulation studies. Patent filings related to 104770-99-2 have surged by 40% since 2020, particularly in neurodegenerative disease research. Its logP value (2.1) suggests favorable membrane permeability, addressing a key challenge in blood-brain barrier penetration—a hot topic in CNS drug development.
Emerging applications include organic electronics, where the compound's π-conjugated system enhances charge transport in OLED materials. This aligns with the booming demand for flexible displays and energy-efficient lighting solutions. Quality control protocols for CAS 104770-99-2 now incorporate LC-MS to detect trace impurities, ensuring compliance with stringent REACH regulations.
Market analysts project a 6.8% CAGR for pyrazole-pyridine derivatives through 2030, driven by their multitarget drug design capabilities. The compound's crystal structure (space group P21/c) has been resolved via X-ray diffraction, providing insights for structure-activity relationship studies. These advancements position 2-(3-methyl-1H-pyrazol-1-yl)pyridine as a cornerstone in medicinal chemistry innovation.
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